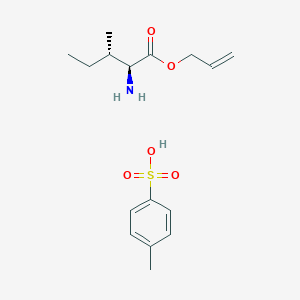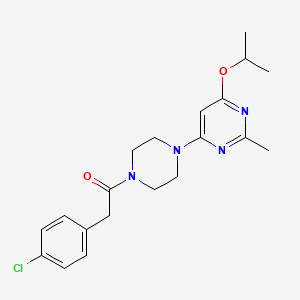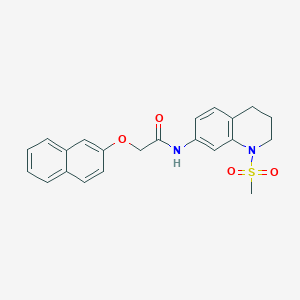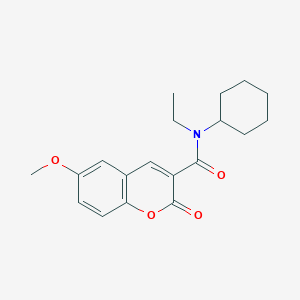
H-Ile-OAll.TosOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
H-Ile-OAll.TosOH is typically prepared through chemical synthesis. The synthetic route involves the reaction of L-isoleucine allyl ester with p-toluenesulfonic acid . The reaction conditions usually require an inert atmosphere and low temperatures to ensure the stability and purity of the product .
化学反応の分析
H-Ile-OAll.TosOH undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
H-Ile-OAll.TosOH has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies related to amino acid metabolism and protein synthesis.
Industry: It is used in the production of various fine chemicals and pharmaceuticals
作用機序
The mechanism of action of H-Ile-OAll.TosOH involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can participate in biochemical reactions that involve amino acids and peptides. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
H-Ile-OAll.TosOH can be compared with other amino acid derivatives, such as:
H-Val-OAll.TosOH: Another amino acid derivative with similar applications in research.
H-Leu-OAll.TosOH: A compound with comparable chemical properties and uses.
H-Phe-OAll.TosOH: An amino acid derivative used in similar scientific research contexts
This compound is unique due to its specific molecular structure and the particular reactions it undergoes, making it valuable in various research and industrial applications.
特性
CAS番号 |
88224-05-9 |
|---|---|
分子式 |
C16H25NO5S |
分子量 |
343.4 g/mol |
IUPAC名 |
4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-3-methylpentanoate |
InChI |
InChI=1S/C9H17NO2.C7H8O3S/c1-4-6-12-9(11)8(10)7(3)5-2;1-6-2-4-7(5-3-6)11(8,9)10/h4,7-8H,1,5-6,10H2,2-3H3;2-5H,1H3,(H,8,9,10) |
InChIキー |
KLSHVPHGOQRRIE-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)OCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O |
正規SMILES |
CCC(C)C(C(=O)OCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol](/img/structure/B2605126.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2605127.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2605133.png)

![5-methyl-3-phenyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2605137.png)
![Methyl 4-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate](/img/structure/B2605138.png)
![ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-{[(ethoxycarbonyl)amino]carbonyl}acryloyl)carbamate](/img/structure/B2605139.png)

![N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(3-METHOXYBENZENESULFONAMIDO)ACETAMIDE](/img/structure/B2605143.png)
![2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B2605144.png)

methanone](/img/structure/B2605146.png)

